molecular formula C7H6BrNO4S B3298680 3-Bromo-4-sulfamoylbenzoic acid CAS No. 89794-12-7

3-Bromo-4-sulfamoylbenzoic acid

Katalognummer: B3298680
CAS-Nummer: 89794-12-7
Molekulargewicht: 280.1 g/mol
InChI-Schlüssel: QTSKFCIAMZEPJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H6BrNO4S and its molecular weight is 280.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromo-4-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a sulfamoyl group at the 4-position of a benzoic acid backbone. The molecular formula is C7H7BrN2O4S, with a molecular weight of approximately 348.21 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions, oxidation, and reduction reactions.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL . Additionally, it has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating MIC values between 6.25 and 12.5 μM depending on the strain and experimental conditions .

Antibiofilm Activity
The compound has also demonstrated moderate antibiofilm activity against Staphylococcus aureus and Candida albicans, with minimum biofilm eradication concentration (MBEC) values of 125 μg/mL . This suggests potential applications in treating infections where biofilm formation is a concern.

Anti-inflammatory Effects
The sulfamoyl group in the compound is known for its ability to inhibit certain enzymes associated with inflammatory pathways. Research has indicated that compounds with similar structures may act as antagonists or inhibitors for specific ion channels involved in pain pathways, suggesting potential roles in pain management and anti-inflammatory therapies.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The sulfonamide moiety can interact with enzymes, potentially inhibiting their activity. This includes inhibition of enzymes involved in inflammatory responses.
  • Ion Channel Interaction : Preliminary studies suggest that this compound may interact with transient receptor potential (TRP) channels, which are implicated in sensory modulation and pain pathways .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-Bromo-4-hydroxybenzoic acidContains a hydroxyl groupExhibits different anti-inflammatory activities
4-Aminobenzoic acidLacks bromination and sulfamoyl groupServes as a precursor in various synthetic pathways
SulfanilamideA simple sulfonamide without additional substituentsKnown for its antibacterial properties

This comparison highlights how the dual functionality of this compound as both a sulfonamide and a halogenated compound may enhance its reactivity and biological profile.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. Results showed significant inhibition against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .
  • In Silico Studies : Computational modeling has suggested that this compound may serve as a putative binder for cathepsins B and L, which are crucial in protein degradation pathways. Such interactions imply that it could influence cellular processes related to aging and disease progression .

Eigenschaften

IUPAC Name

3-bromo-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKFCIAMZEPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-sulfamoylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-sulfamoylbenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-sulfamoylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.